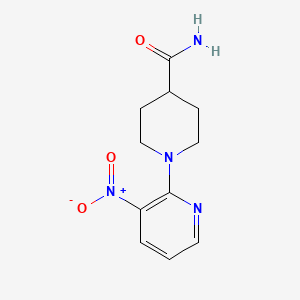

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide

Vue d'ensemble

Description

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14N4O3 and a molecular weight of 250.25 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a piperidine ring substituted with a nitropyridine group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

The synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-nitropyridine with piperidine-4-carboxamide under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research purposes .

Analyse Des Réactions Chimiques

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Mécanisme D'action

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex molecule with additional functional groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.

Activité Biologique

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄O₃, with a molecular weight of 250.25 g/mol. The structure features a piperidine ring substituted with a 3-nitropyridine moiety and a carboxamide group, which contributes to its biological activity. The presence of the nitro group on the pyridine ring is significant as it can enhance the compound's interaction with biological targets.

Antitumor Activity

Preliminary studies indicate that this compound exhibits antitumor activity . Research has shown that derivatives of piperidine, including this compound, have been evaluated for their efficacy against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM.

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies suggest that it may target specific proteins involved in cancer progression and cell proliferation. The nitro group may play a role in facilitating these interactions, potentially through the formation of reactive intermediates that can modify target proteins.

Antimicrobial Activity

In addition to its antitumor properties, there is evidence suggesting that this compound may possess antimicrobial activity. Similar piperidine derivatives have been reported to exhibit activity against various pathogens, indicating a broader spectrum of biological activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their biological activities, noting that compounds with similar structures often exhibited significant antitumor effects.

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cells, suggesting that this compound could have similar effects .

- Comparative Studies : Comparative analysis with other compounds revealed that while some derivatives showed superior activity, this compound maintained competitive efficacy, particularly in specific cancer models .

Data Table: Comparative Biological Activity of Piperidine Derivatives

| Compound Name | Molecular Formula | Antitumor Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | C₁₁H₁₄N₄O₃ | 1.35 - 2.18 μM | Yes |

| 1-(4-Nitropyridin-2-yl)piperidine-4-carboxamide | C₁₁H₁₄N₄O₃ | TBD | Yes |

| N-[3-chloro-4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-1-(3-nitropyridin-2-yl)piperidine | C₂₁H₂₂ClN₇O | TBD | Yes |

Propriétés

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-10(16)8-3-6-14(7-4-8)11-9(15(17)18)2-1-5-13-11/h1-2,5,8H,3-4,6-7H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCLFDYHPORJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384461 | |

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

668462-40-6 | |

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.